![molecular formula C13H14BrN5 B3843073 5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine](/img/structure/B3843073.png)
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine
Overview
Description
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Formation of the Schiff Base: The final step involves the condensation of the brominated pyrimidine with 4-(dimethylamino)benzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylamino group.
Condensation Reactions: The Schiff base linkage can undergo further condensation reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of N-oxides.
Reduction Products: Reduction can yield secondary amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in the field of anticancer or antimicrobial agents.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The Schiff base linkage and the presence of the dimethylamino group can facilitate interactions with various biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but lacks the Schiff base linkage.
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the pyrimidine ring.
N-(4-Dimethylaminobenzylidene)-pyrimidin-2-amine: Similar Schiff base structure but without the bromine atom.
Uniqueness
The unique combination of the bromine atom, the Schiff base linkage, and the dimethylamino group in 5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine provides distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-19(2)12-5-3-10(4-6-12)7-17-18-13-15-8-11(14)9-16-13/h3-9H,1-2H3,(H,15,16,18)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHHWDSZWJKKC-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3842991.png)
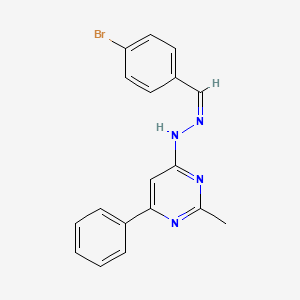
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3842999.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843006.png)
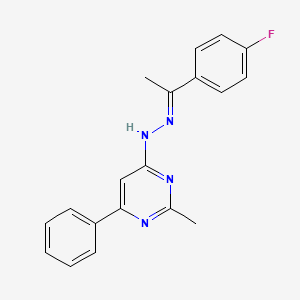
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843026.png)

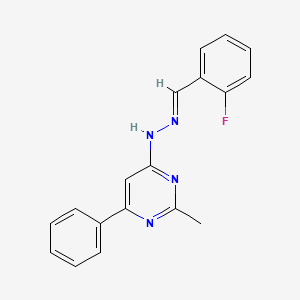
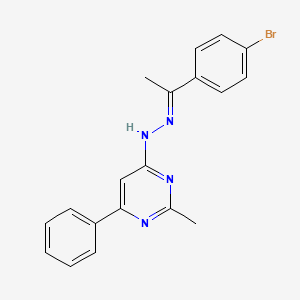
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843069.png)
![5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843079.png)
![5-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843087.png)
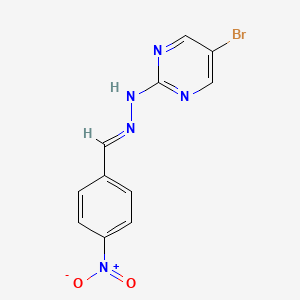
![5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843098.png)
